2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is an organic compound with a complex structure It is characterized by the presence of two phenoxy groups and two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenoxyacetic acid using chlorine gas in the presence of a catalyst such as iron phthalocyanine.
Formation of the amide: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-phenoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenoxy derivatives with different substituents.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-phenoxyethylamine: A precursor in the synthesis of various organic compounds.
Phenoxyacetic acid: Another related compound with applications in organic synthesis.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is unique due to its combination of phenoxy and dichlorophenoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological activity, including its antimicrobial, herbicidal, and potential therapeutic properties.
Chemical Structure and Properties
The compound features a unique structure characterized by a dichlorophenoxy group linked to a phenoxyethyl moiety. Its molecular formula is C16H16Cl2N2O3, with a molecular weight of 353.21 g/mol. The structural arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to bind selectively to cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This interaction can lead to the inhibition of prostaglandin synthesis, thereby exerting anti-inflammatory effects.
Interaction with Biological Targets
- Enzymatic Inhibition : The compound inhibits COX-2 selectively, which is crucial for developing anti-inflammatory drugs.
- Binding Affinity : Molecular docking studies reveal that the compound exhibits strong binding affinity towards COX-2, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 18 | 100 |
Candida albicans | 12 | 100 |
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Its mechanism involves disrupting the growth processes of target plants by inhibiting specific biochemical pathways.
Plant Species | Effective Dose (g/ha) | Control Efficacy (%) |
---|---|---|
Amaranthus retroflexus | 1.5 | 85 |
Chenopodium album | 1.0 | 90 |
Study on Anti-inflammatory Effects
A study conducted on mice models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a reduction in edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.
Anticancer Potential
Further investigations revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 hepatocellular carcinoma cells. The IC50 values obtained were indicative of its potency:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 3.84 |
MCF-7 | 5.12 |
The mechanism involves inducing apoptosis and cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer therapeutic agent .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-12-6-7-15(14(18)10-12)22-11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZVDUVXVWFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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